2-アミノチオフェン-3-カルボン酸エチル

概要

説明

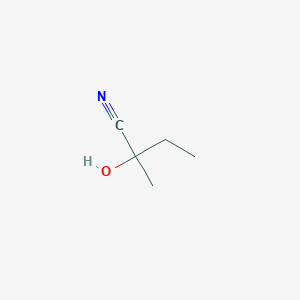

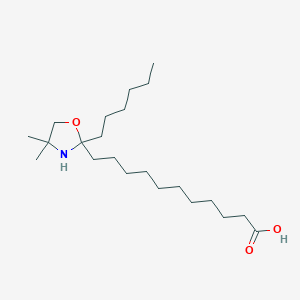

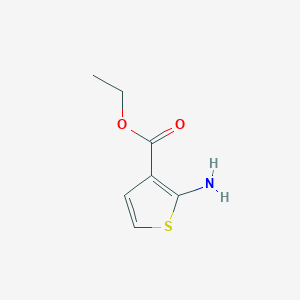

Ethyl 2-aminothiophene-3-carboxylate, also known as Ethyl 2-aminothiophene-3-carboxylate, is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 2-aminothiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-aminothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-aminothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機化学合成中間体

2-アミノチオフェン-3-カルボン酸エチルは、有機化学合成中間体として使用されます . さまざまな有機化合物の製造において重要な役割を果たしています。

チオフェン誘導体の合成

2-アミノチオフェン-3-カルボン酸エチルを含むチオフェン系類似体は、潜在的な生物活性化合物のクラスです . それらは、さまざまなチオフェン誘導体の合成に使用されます .

腐食防止剤

2-アミノチオフェン-3-カルボン酸エチルを含むチオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています .

有機半導体

2-アミノチオフェン-3-カルボン酸エチルを含むチオフェンを媒介とした分子は、有機半導体の進歩において重要な役割を果たしています .

有機電界効果トランジスタ (OFET)

2-アミノチオフェン-3-カルボン酸エチルは、有機電界効果トランジスタ (OFET) の製造に使用されます .

有機発光ダイオード (OLED)

この化合物は、有機発光ダイオード (OLED) の製造にも使用されます .

チエノピリジンの合成

2-アミノチオフェン-3-カルボン酸エチルは、異性体チエノピリジンの合成に使用されます . これらの化合物は高い生物活性を持ち、潜在的に生物活性のある分子の設計に使用されています .

薬理学的特性

2-アミノチオフェン-3-カルボン酸エチルを含むチオフェン環系を持つ分子は、抗癌、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示します

作用機序

Target of Action

Ethyl 2-aminothiophene-3-carboxylate is primarily used as an organic chemical synthesis intermediate . It is involved in the synthesis of various thiophene derivatives, which are known for their high biological activity . These derivatives include thieno[2,3-b]-pyridinones, thieno[2,3-c]pyridines, thieno[2,3-d]pyrimidines, thieno[2,3-b][1,5]benzodiazepines, and others . These compounds are the primary targets of Ethyl 2-aminothiophene-3-carboxylate and play significant roles in various biological activities.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Initially, 2-aminothiophenes are obtained by Gewald’s reaction . These are then converted into various thiophene derivatives through subsequent diazotization and desamination reactions . Ethanol is used as the reducing agent in this process .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of thiophene derivatives. The intramolecular cyclization of thiophene-3-carboxylic acid derivatives occurs at position 2 of the heterocyclic ring . This process leads to the formation of various thiophene derivatives, which can potentially be used for the design of biologically active molecules .

Pharmacokinetics

It is slightly soluble in water , which may impact its bioavailability.

Result of Action

The result of the action of Ethyl 2-aminothiophene-3-carboxylate is the production of various thiophene derivatives . These derivatives are known for their high biological activity and can be used in the design of potentially biologically active molecules .

Action Environment

The action of Ethyl 2-aminothiophene-3-carboxylate is influenced by various environmental factors. For instance, the synthesis reactions are typically carried out at room temperature . Additionally, the compound’s solubility in water could influence its action, efficacy, and stability in different environments.

Safety and Hazards

生化学分析

Biochemical Properties

It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of Ethyl 2-aminothiophene-3-carboxylate in laboratory settings. It is known to be slightly soluble in water and stable under recommended storage conditions .

特性

IUPAC Name |

ethyl 2-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQYFVTEPGXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365792 | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31891-06-2 | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of Ethyl 2-aminothiophene-3-carboxylate?

A1: Ethyl 2-aminothiophene-3-carboxylate serves as a key starting material for synthesizing diverse heterocyclic compounds. For instance, it reacts with Lawesson's reagent to yield O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives []. Additionally, it acts as a precursor in the multistep synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones, potent inhibitors of human leukocyte elastase []. It also plays a crucial role in forming 6-hetaryl substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives by reacting with 4-chloro-2-hetaryl-3-oxobutanonitriles []. Furthermore, it's utilized in synthesizing various 1,3-imidazoles, triazole-3-thiones based on thiophene-2-carboxamides [], and thieno[2,3-b]pyridone derivatives [].

Q2: What is known about the structural characteristics of Ethyl 2-aminothiophene-3-carboxylate?

A2: Ethyl 2-aminothiophene-3-carboxylate (C7H9NO2S) [] exhibits a planar sheet structure stabilized by both intra- and intermolecular N—H⋯O hydrogen bonding. This arrangement contributes to the formation of a supramolecular network.

Q3: Are there any studies on the photoisomerization of compounds derived from Ethyl 2-aminothiophene-3-carboxylate?

A3: Yes, research indicates that Ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates, synthesized from Ethyl 2-aminothiophene-3-carboxylate and acylisoselenocyanates, undergo photoisomerization to their corresponding 3-acylisoselenourea isomers []. This process can be induced by light (340-400 nm) or, in the case of benzoyl derivatives, by treatment with acetic acid. The isomerization is reversible and influenced by factors like acyl group substituents and reaction conditions.

Q4: How does the structure of Ethyl 2-aminothiophene-3-carboxylate relate to its reactivity?

A4: The presence of both amine and ester functionalities on the thiophene ring significantly contributes to the reactivity of Ethyl 2-aminothiophene-3-carboxylate. The amine group can participate in condensation reactions, as observed in its reactions with Lawesson's reagent [] and acylisoselenocyanates []. The ester group can undergo transformations like hydrolysis or act as a leaving group in cyclization reactions, as seen in the formation of thieno[1,3]oxazin-4-ones [].

Q5: Is there any research on the isomeric thienopyridine derivatives synthesized from Ethyl 2-aminothiophene-3-carboxylate?

A5: While the provided abstract doesn't offer specific details, it highlights the use of Ethyl 2-aminothiophene-3-carboxylate in synthesizing isomeric thienopyridines []. This suggests the compound's versatility in constructing different positional isomers of thienopyridines, which are important heterocyclic systems with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)